![molecular formula C16H13F3N2O B14018940 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 7051-27-6](/img/structure/B14018940.png)
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol typically involves the reaction of 6-(trifluoromethyl)-1H-benzimidazole with phenylacetaldehyde under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also help identify the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanone.
Reduction: Formation of 1-phenyl-1-[6-(trifluoromethyl)-1,2-dihydro-1H-benzimidazol-2-yl]ethanol.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to its target with high affinity. This binding can inhibit the activity of enzymes involved in critical cellular processes, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1-[6-(methyl)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(chloro)-1H-benzimidazol-2-yl]ethanol
- 1-phenyl-1-[6-(fluoro)-1H-benzimidazol-2-yl]ethanol
Uniqueness
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
CAS No. |
7051-27-6 |
|---|---|
Molecular Formula |
C16H13F3N2O |
Molecular Weight |
306.28 g/mol |
IUPAC Name |
1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol |
InChI |
InChI=1S/C16H13F3N2O/c1-15(22,10-5-3-2-4-6-10)14-20-12-8-7-11(16(17,18)19)9-13(12)21-14/h2-9,22H,1H3,(H,20,21) |
InChI Key |
WWBOBMICGSBNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-methyl-2-[2-(pyridin-2-yl)ethyl]butanoate](/img/structure/B14018862.png)

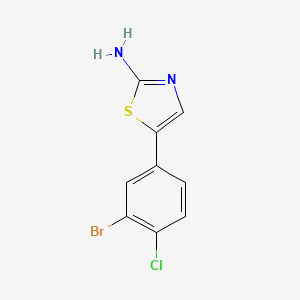
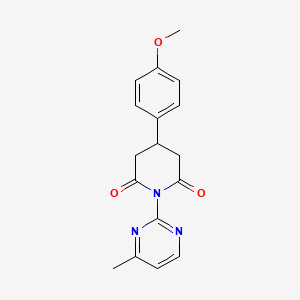
![4-[4-(Methylthio)phenoxy]benzenamine](/img/structure/B14018879.png)
![4-Methyl-N-[(naphthalen-2-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14018882.png)
![5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine](/img/structure/B14018886.png)
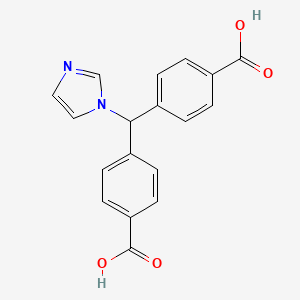
![4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine](/img/structure/B14018914.png)
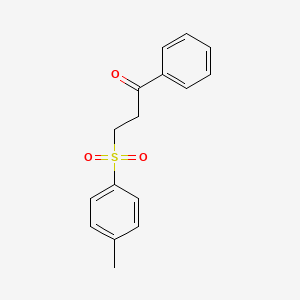
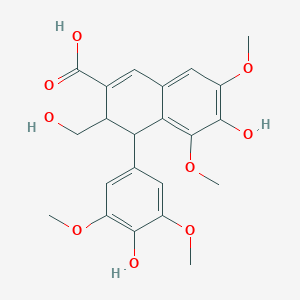

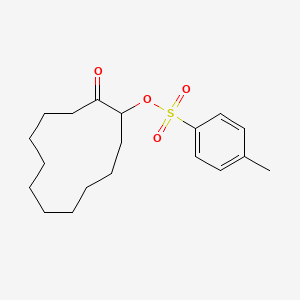
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
